molecular formula C19H24BrNS2 B12840757 7-(Dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide

7-(Dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide

Cat. No.: B12840757
M. Wt: 410.4 g/mol
InChI Key: VKBNGRDAHSELMQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tiquizium bromide involves several steps:

    Starting Materials: The reaction begins with 2-piperidineethanol and acrylonitrile.

    Formation of N-(2-cyanoethyl)piperidine-2-ethanol: This intermediate is formed by reacting 2-piperidineethanol with acrylonitrile.

    Conversion to Chloronitrile: The intermediate is then treated with thionyl chloride (SOCl2) to form the chloronitrile.

    Cyclization: The chloronitrile undergoes cyclization with sodium hydride (NaH) to form 3-cyanoquinolizidine.

    Hydrolysis: The cyano group is hydrolyzed with ethanol and hydrochloric acid to yield ethyl quinolizidine-3-carboxylate.

    Grignard Reaction: The carboxylate reacts with 2-thienylmagnesium bromide to form thienyl-3-quinolizidinyl methanol.

    Dehydration: This intermediate is dehydrated with hydrochloric acid in ethanol to produce 3-(di-2-thienylmethylene)quinolizidine.

    Quaternization: Finally, the compound is quaternized with methyl bromide in acetone to form tiquizium bromide.

Chemical Reactions Analysis

Tiquizium bromide undergoes various chemical reactions, including:

Scientific Research Applications

Tiquizium bromide has a wide range of applications in scientific research:

Mechanism of Action

Tiquizium bromide exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors found in smooth muscles, cardiac muscles, and various exocrine glands. By inhibiting the binding of acetylcholine, tiquizium bromide prevents the cascade of intracellular events that lead to smooth muscle contraction and increased glandular secretions. This results in the relaxation of smooth muscles and a reduction in secretions, making it effective in treating conditions like irritable bowel syndrome and peptic ulcers .

Comparison with Similar Compounds

Tiquizium bromide is unique among muscarinic antagonists due to its specific structure and high affinity for muscarinic receptors. Similar compounds include:

Tiquizium bromide stands out due to its specific efficacy in treating gastrointestinal and biliary tract disorders, as well as its relatively low incidence of side effects compared to other muscarinic antagonists .

Properties

IUPAC Name

7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBNGRDAHSELMQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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